N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazolidine ring fused with a cyclohexane moiety. This compound is notable for its unique structure, which includes a sulfur and nitrogen atom within the thiazolidine ring, contributing to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with various agents to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, anticancer, and neuroprotective agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound’s thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: A five-membered ring containing sulfur and nitrogen, similar to the thiazolidine ring in the compound.
Thiazole: Another heterocyclic compound with a sulfur and nitrogen atom, but with a different ring structure.
Imidazole: A heterocyclic compound with nitrogen atoms, often compared due to its similar biological activities.
Uniqueness
N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific combination of a thiazolidine ring with a cyclohexane moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse applications and potential as a multifunctional compound in various fields .
Biological Activity
N-Cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS No. 284665-65-2) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C11H21N2S |
Molecular Weight | 213.36 g/mol |
CAS Number | 284665-65-2 |
The thiazole ring structure contributes significantly to the compound's biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown potent activity against various strains of bacteria. In a comparative study, thiazole derivatives demonstrated superior efficacy over traditional antibiotics such as ampicillin and streptomycin .
Table 1: Antibacterial Activity of Thiazole Derivatives
Compound | Target Bacteria | MIC (μg/mL) | Reference |
---|---|---|---|
N-Cyclohexyl-4,4-dimethyl... | Staphylococcus aureus | 0.012 | |
Thiazole derivative A | E. coli | 0.008 | |
Thiazole derivative B | Pseudomonas aeruginosa | 0.015 |
Antiviral Activity
Thiazole derivatives have also been investigated for their antiviral properties. A study focusing on electron-withdrawing thiazole derivatives indicated that modifications at specific positions on the thiazole ring could enhance antiviral activity against viruses such as HCV (Hepatitis C Virus) . The structural modifications that improve binding affinity to viral targets are critical in developing effective antiviral agents.
Anticancer Activity
The potential of thiazole derivatives in cancer therapy is another area of interest. Research has shown that certain thiazole compounds can inhibit specific proteins involved in cancer progression. For example, compounds with a thiazole moiety have been identified as inhibitors of the Pin1 protein, which is implicated in various cancers . The IC50 values for these compounds ranged in low micromolar concentrations, indicating promising anticancer activity.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Studies suggest that:
- Substituent Effects : The presence of electron-withdrawing groups enhances antimicrobial potency.
- Ring Modifications : Alterations to the thiazole ring can significantly impact the compound's interaction with biological targets.
- Hydrophobic Interactions : The cyclohexyl group contributes to hydrophobic interactions that may enhance binding affinity to target proteins.
Case Studies
Several studies have explored the biological activities of similar thiazole compounds:
- Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, revealing promising antimalarial properties with low cytotoxicity .
- Leishmanicidal Activity : Hybrid phthalimido-thiazoles demonstrated significant leishmanicidal effects against Leishmania infantum, showcasing the potential for developing new treatments for leishmaniasis .
- Inhibitory Studies : A study investigating the inhibitory effects of thiazole derivatives on DNA gyrase showed that certain modifications could lead to enhanced antibacterial activity against resistant strains .
Properties
IUPAC Name |
N-cyclohexyl-4,4-dimethyl-1,3-thiazolidin-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c1-11(2)8-14-10(13-11)12-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWVWBSXLQJCKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(=NC2CCCCC2)N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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